
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide, also known as CP-690,550, is a synthetic small molecule that acts as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling and immune cell development. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide selectively inhibits JAK3 by binding to its ATP-binding pocket and preventing its activation. JAK3 is primarily expressed in immune cells, where it plays a crucial role in cytokine signaling and immune cell development. By inhibiting JAK3, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide effectively reduces immune cell activation and cytokine production, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to effectively reduce inflammation and immune cell activation in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis and psoriasis. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3-mediated cytokine signaling pathways in various biological processes. However, its clinical development has been hampered by its potential side effects, including an increased risk of infections and malignancies. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has a short half-life and requires frequent dosing, which may limit its clinical utility.
Zukünftige Richtungen
There are several potential future directions for the development of JAK3 inhibitors, including the identification of more potent and selective compounds with improved pharmacokinetic properties. Additionally, JAK3 inhibitors may have potential applications in the treatment of various autoimmune and inflammatory diseases beyond rheumatoid arthritis and psoriasis, such as multiple sclerosis and systemic lupus erythematosus. Further research is needed to fully understand the potential therapeutic applications of JAK3 inhibitors and to address their potential side effects.
Synthesemethoden
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with cyanomethyl bromide to yield N-(cyanomethyl)-2-oxo-1,2-dihydropyrimidine-4-carboxamide. The resulting compound is then treated with acetic anhydride to form N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and immune cell activation by inhibiting JAK3-mediated cytokine signaling pathways.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-2-4-10-7(13)6-12-5-1-3-11-8(12)14/h1,3,5H,4,6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNIUJTQMFZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


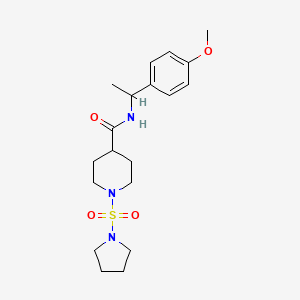
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)
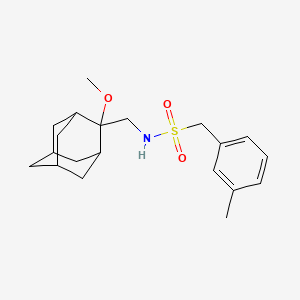

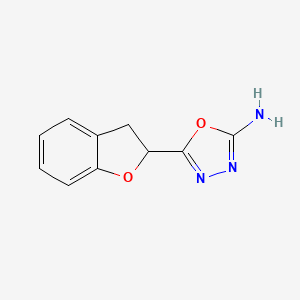
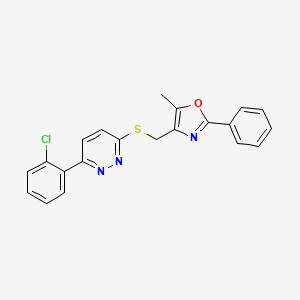
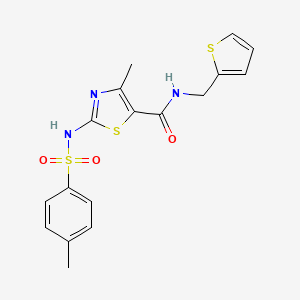
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
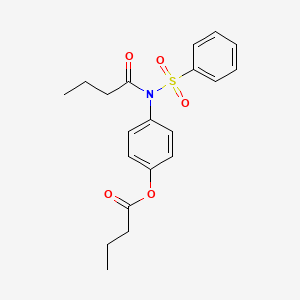


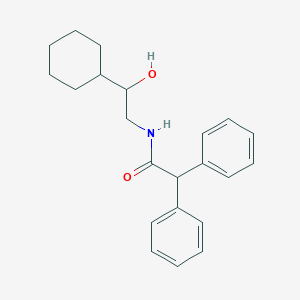
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)